molecular formula C20H18O5 B1196343 2-Isoprenylemodin CAS No. 82345-58-2

2-Isoprenylemodin

Cat. No. B1196343
CAS RN: 82345-58-2
M. Wt: 338.4 g/mol
InChI Key: WQTDARJAYXTHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isoprenylemodin is a trihydroxyanthraquinone.

Scientific Research Applications

Isoprenoid Biosynthesis and Engineering

Isoprenoid secondary metabolites, including compounds like 2-Isoprenylemodin, are significant in various commercial products and therapies. They are used in cancer therapy, infectious disease treatment, and crop protection. The universal prenyl diphosphate precursors, synthesized via distinct pathways, diverge into various isoprenoids, making them a focus of metabolic engineering in heterologous hosts (Withers & Keasling, 2007).

Plant Isoprenoids and Microbial Engineering

Isoprenoids, including 2-Isoprenylemodin, synthesized from prenyl diphosphate precursors, have significant applications in human health and nutrition. The challenges in gene discovery and functional microbial expression for the biosynthesis of specific isoprenoids are a key research area (Kirby & Keasling, 2009).

Statins and Cardiovascular Health

Research on statins, which inhibit the production of isoprenoid intermediates in the cholesterol biosynthetic pathway, has implications for the study of 2-Isoprenylemodin. This inhibition affects post-translational prenylation of proteins like Rho and Rac, which could influence the study of isoprenoids in cardiovascular health (Oesterle, Laufs, & Liao, 2017).

Engineering Mevalonate Pathway in E. coli

The engineering of the mevalonate isoprenoid pathway in Escherichia coli for the production of terpenoids demonstrates the potential for biosynthesizing 2-Isoprenylemodin and related compounds. This research provides a platform for producing various terpenoids for which a terpene synthase gene is available (Martin et al., 2003).

Isoprenoids and Alzheimer's Disease

The role of cholesterol metabolism, including the biosynthesis of isoprenoids, in Alzheimer's disease (AD) neuropathology has been explored. The use of statins, which influence isoprenoid biosynthesis, offers insights into the potential therapeutic roles of compounds like 2-Isoprenylemodin in AD (Cole & Vassar, 2006).

properties

CAS RN

82345-58-2

Product Name

2-Isoprenylemodin

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-enyl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O5/c1-9(2)4-5-11-14(21)8-13-17(19(11)24)20(25)16-12(18(13)23)6-10(3)7-15(16)22/h4,6-8,21-22,24H,5H2,1-3H3

InChI Key

WQTDARJAYXTHNU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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